molecular formula C7H13NO2 B2765417 (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid CAS No. 1455431-89-6

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid

Cat. No.: B2765417
CAS No.: 1455431-89-6
M. Wt: 143.186
InChI Key: CHGRKLOXTORQLJ-FSPLSTOPSA-N
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Description

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid is a chiral β-amino acid with a unique cyclopentane ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of peptidomimetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One advanced method includes the use of a chiral Ni(II) complex of glycine Schiff base, which undergoes sequential SN2 and SN2’ alkylation to form the desired product . This method offers excellent yields and diastereoselectivity, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyclopentane ring provides steric constraints that enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid: An enantiomer with different biological activity.

    (1R,2S)-2-amino-3-methylcyclopentane-1-carboxylic acid: A diastereomer with similar but distinct properties.

Uniqueness

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Its cyclopentane ring structure provides rigidity, making it a valuable scaffold in drug design and synthesis .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid, commonly referred to as ACPC, is a cyclic amino acid with significant biological implications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • IUPAC Name : 2-amino-2-methylcyclopentane-1-carboxylic acid
  • InChI Key : CHGRKLOXTORQLJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes. The amino and carboxylic groups facilitate hydrogen bonding and ionic interactions, which are critical for modulating enzyme activity and receptor interactions.

Neurotransmitter Modulation

Research indicates that ACPC acts as a modulator of the glutamatergic system. It has been shown to enhance the effects of certain neurotransmitters, particularly in the context of synaptic plasticity and memory formation. For instance, studies demonstrate that ACPC can mimic the effects of glycine at NMDA receptors, leading to increased calcium influx and subsequent neuronal signaling enhancements.

Antioxidant Properties

ACPC also exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor. The compound’s ability to scavenge free radicals has been documented in various studies, suggesting its potential therapeutic applications in conditions such as Alzheimer's disease .

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of ACPC in animal models of ischemia. Results indicated that administration of ACPC significantly reduced neuronal death and improved functional recovery post-injury. The mechanism was linked to its action on NMDA receptors, where it facilitated neuroprotective signaling pathways .

Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing properties of ACPC in aged rats. The findings revealed that chronic administration improved performance in memory tasks, correlating with increased synaptic plasticity markers in the hippocampus. This suggests a role for ACPC in age-related cognitive decline mitigation.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(1R,2S)-ACPCACPC StructureNeurotransmitter modulation, antioxidant
(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acidOther CompoundPotent antagonist activity at glutamate receptors
Cis-2-Amino-2-methylcyclopentanecarboxylic acidCis CompoundSimilar neuroprotective effects but different receptor interactions

Properties

IUPAC Name

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRKLOXTORQLJ-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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